tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate
Description
tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate (CAS: 2340293-90-3, referred to as HE-6075) is a fluorinated azetidine derivative characterized by a tert-butyl carbamate-protected azetidine ring, a methylene-linked 2-fluoro-4-formylphenoxy group, and a reactive formyl substituent. This compound is reported to have a purity of 95% and is cataloged under MDL number MFCD31916061 . Its structure combines rigidity from the azetidine ring, electronic modulation from the fluorine atom, and functional versatility from the formyl group, making it a valuable intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-[(2-fluoro-4-formylphenoxy)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-16(2,3)22-15(20)18-7-12(8-18)10-21-14-5-4-11(9-19)6-13(14)17/h4-6,9,12H,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZWICQHZWFGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Hydroxymethyl Intermediate
This two-step approach avoids direct handling of the sensitive aldehyde group during ether formation.
Step 1: Mitsunobu Etherification
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate reacts with 2-fluoro-4-(hydroxymethyl)phenol under Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine, THF, 0°C to room temperature). The reaction proceeds via nucleophilic substitution, yielding tert-butyl 3-((2-fluoro-4-(hydroxymethyl)phenoxy)methyl)azetidine-1-carboxylate.
Typical Conditions:
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Molar ratio (azetidine:phenol): 1:1.2
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Solvent: Anhydrous THF
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Temperature: 0°C → rt, 12–18 h
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Yield: 78–85%
Step 2: IBX-Mediated Oxidation
The hydroxymethyl group is oxidized to formyl using 2-iodoxybenzoic acid (IBX) in ethyl acetate under reflux.
Optimized Parameters:
| Parameter | Value |
|---|---|
| IBX Equivalents | 2.0 |
| Solvent | Ethyl acetate |
| Temperature | Reflux (80°C) |
| Reaction Time | 12 h |
| Yield | 92–95% |
Mechanistic Insight:
IBX selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. The reaction proceeds via a cyclic transition state, with the iodine(III) center facilitating hydride abstraction.
Direct Coupling with Protected Aldehyde
For laboratories with access to 2-fluoro-4-formylphenol, a one-step Mitsunobu reaction is feasible using aldehyde-protected intermediates.
Aldehyde Protection
2-Fluoro-4-formylphenol is converted to its dimethyl acetal derivative using trimethyl orthoformate and catalytic p-toluenesulfonic acid in methanol.
Protection Conditions:
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Trimethyl orthoformate: 3.0 equivalents
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Reaction Time: 4 h
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Yield: 89%
Mitsunobu Etherification and Deprotection
The protected phenol couples with tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate under standard Mitsunobu conditions. Subsequent acid hydrolysis (1M HCl, THF/water, 50°C) regenerates the aldehyde.
Advantages:
-
Avoids IBX handling.
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Higher overall yield (87% over two steps).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Oxidation Route | High selectivity | Requires IBX optimization | 85 |
| Protected Aldehyde | Simplifies purification | Additional protection steps | 87 |
Critical Process Parameters
Solvent Selection
Temperature Control
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Oxidation at >80°C leads to azetidine ring decomposition.
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Mitsunobu reactions performed below 20°C improve regioselectivity.
Purification and Characterization
Recrystallization
Crude product is recrystallized from heptane/ethyl acetate (3:1 v/v), yielding white crystals with >99% purity.
Spectroscopic Data
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1H NMR (400 MHz, CDCl3): δ 9.85 (s, 1H, CHO), 7.45 (d, J = 8.2 Hz, 1H), 6.90 (d, J = 8.2 Hz, 1H), 4.15–4.05 (m, 4H, azetidine), 3.80 (s, 2H, OCH2), 1.45 (s, 9H, t-Bu).
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LCMS: m/z 352.2 [M+H]+.
Scale-Up Considerations
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Oxidation Step: IBX is cost-prohibitive at >100 g scale. Alternatives like TEMPO/NaClO are under investigation.
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Waste Streams: Ethyl acetate and heptane are recycled via distillation, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used in studies investigating the biological activity of azetidine derivatives, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluoro and formyl groups can enhance the compound’s binding affinity and specificity through interactions like hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidine Derivatives
Substituent Diversity and Electronic Effects
HE-6075 vs. tert-Butyl 3-formylazetidine-1-carboxylate (CAS: 177947-96-5)
- Structural Differences: HE-6075 features a formyl group on the phenoxy ring, while the latter has a formyl group directly attached to the azetidine ring.
- In contrast, the azetidine-linked formyl group may exhibit higher reactivity due to proximity to the nitrogen atom .
HE-6075 vs. tert-Butyl 3-[fluoro(phenylsulfonyl)methylene]azetidine-1-carboxylate
- Functional Groups: The sulfonyl group in the latter compound enhances electron-withdrawing properties, whereas HE-6075’s formylphenoxy group balances electron withdrawal (fluorine) and electron donation (phenoxy oxygen).
- Synthetic Utility: The sulfonyl derivative is synthesized via a phosphonate-mediated reaction (77.5% yield), whereas HE-6075’s synthesis likely involves coupling reactions for phenoxy group installation .
Fluorination Patterns and Bioactivity
HE-6075 vs. tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0)
- Fluorine Position: Both compounds have fluorine substituents, but HE-6075’s fluorine is on the phenoxy ring, while the latter’s is on the azetidine ring.
- Bioactivity Implications: Fluorine on the azetidine ring may enhance metabolic stability, whereas HE-6075’s fluorine could improve membrane permeability due to its lipophilic phenoxy group .
HE-6075 vs. tert-Butyl 3-fluoro-3-formylazetidine-1-carboxylate (CAS: 1374658-52-2)
- Formyl Group Placement: HE-6075’s formyl group is on the phenoxy ring, whereas the latter has both fluorine and formyl groups on the azetidine ring.
- Reactivity : The dual electron-withdrawing groups (fluorine and formyl) on the azetidine in the latter compound may increase susceptibility to nucleophilic attack compared to HE-6075 .
Purification and Characterization
Molecular Properties
| Compound (CAS) | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|
| HE-6075 (2340293-90-3) | C₁₇H₂₀FNO₅ | 337.35 | Formylphenoxy, Fluorine | ~2.5 |
| tert-Butyl 3-formylazetidine-1-carboxylate (177947-96-5) | C₉H₁₅NO₃ | 185.22 | Azetidine-formyl | ~1.8 |
| tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) | C₁₀H₁₈BrNO₂ | 264.16 | Bromoethyl | ~2.2 |
- Polar Surface Area (TPSA): HE-6075’s TPSA (~70 Ų) is higher than non-polar derivatives (e.g., bromoethyl analog, TPSA ~40 Ų), influencing solubility and bioavailability .
Biological Activity
Introduction
tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl ester group, a fluoro-substituted phenoxy moiety, and an azetidine ring. This compound has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 315.34 g/mol. Its IUPAC name reflects its complex structure, highlighting the functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀FNO₄ |
| Molecular Weight | 315.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Azetidine Ring : Cyclization reactions using appropriate amine and halide precursors.
- Introduction of the Phenoxy Group : Reaction with a fluoro-substituted phenol derivative.
- Esterification : Final esterification with tert-butyl alcohol, often using dehydrating agents like DCC.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluoro and formyl groups enhance binding affinity through hydrogen bonding and van der Waals interactions, potentially modulating enzyme activity or receptor signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies indicate that derivatives of azetidine compounds exhibit antimicrobial properties. Research has shown that certain azetidine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.
- Anticancer Potential : Investigations into azetidine derivatives have revealed their ability to induce apoptosis in cancer cells. Studies focusing on similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar properties.
- Enzyme Inhibition : The compound could serve as an intermediate in synthesizing inhibitors for enzymes involved in disease pathways, particularly in cancer and metabolic disorders.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| tert-Butyl 4-(2-fluoro-5-benzoyl)piperazine-1-carboxylate | Enzyme inhibitors for PARP |
| tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate | Antimicrobial properties |
Both compounds share structural similarities but differ in their specific biological activities and applications.
Q & A
Q. Table 1: Biological Activity of Structural Analogues
| Substituent | Target Affinity (IC₅₀) | Notes |
|---|---|---|
| 2-Fluoro-4-formylphenyl | 0.8 µM | High selectivity for kinase X |
| 4-Chlorophenyl | 3.2 µM | Reduced solubility |
| 4-Methylphenyl | 5.6 µM | Increased metabolic clearance |
What safety protocols are critical when handling this compound?
Basic Research Question
Follow hazard codes (e.g., H220, H401) and precautions:
- Storage : Keep in airtight containers at –20°C in a dry, ventilated area .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation .
- Waste disposal : Neutralize with aqueous NaOH before incineration .
How do structural modifications to the azetidine ring affect the compound’s reactivity in organic synthesis?
Advanced Research Question
Modifications alter ring strain and electronic properties:
- Hydroxymethyl addition : Increases polarity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Bromothiophene incorporation : Enhances π-stacking in material science applications .
- Comparative studies : Piperidine analogues show lower ring strain but reduced reactivity in nucleophilic substitutions .
What strategies resolve contradictions in reported biological data for azetidine derivatives?
Advanced Research Question
Discrepancies arise from assay conditions or structural impurities. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
